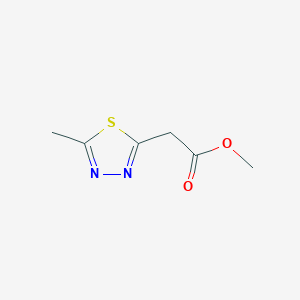

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASORTTCEDZBERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is utilized as a precursor in the synthesis of various bioactive molecules. Its derivatives have shown promising results in:

- Anticancer Activity : Studies indicate that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound demonstrated inhibitory effects on tumor growth in vitro .

- Antimicrobial Properties : The compound's ability to inhibit urease activity is particularly relevant in combating Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. Inhibition of this enzyme disrupts the bacterium's survival mechanisms .

Materials Science

The unique electronic properties of this compound make it a candidate for developing novel materials. Its derivatives can be employed in:

- Organic Electronics : The compound's structure allows for potential applications in organic semiconductors and photovoltaic materials.

- Dyes and Pigments : The incorporation of thiadiazole moieties can enhance the optical properties of dyes used in various industrial applications.

Biological Studies

The compound serves as an important tool in biological research for:

- Enzyme Inhibition Studies : Its role as an inhibitor of specific enzymes allows researchers to explore protein-ligand interactions and enzyme mechanisms .

- Cytotoxic Mechanisms : Investigations into the apoptosis pathways triggered by this compound have revealed its potential to selectively induce cell death in cancerous cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism by which Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Methyl esters (e.g., target compound) exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., CAS 64145-09-1) .

- Synthetic Flexibility: Alkylation methods are versatile; for instance, sodium monochloroacetate is used to synthesize carboxylate derivatives .

Table 2: Bioactivity and Physicochemical Properties

Key Observations :

- Bioactivity : Sodium carboxylate derivatives (e.g., ) show superior enzyme interaction due to ionic solubility, whereas methyl/ethyl esters may prioritize cellular uptake .

- Antimicrobial Potential: 5-methyl-1,3,4-thiadiazole derivatives demonstrate broad-spectrum activity, with sulfanylacetic acid variants showing promise as anticonvulsants .

Biological Activity

Introduction

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological properties. The structure can be represented as follows:

This compound is characterized by the presence of sulfur and nitrogen atoms within its five-membered ring, which is crucial for its interaction with biological targets.

Target Interactions

Thiadiazole derivatives like this compound are known to interact with various biological targets through:

- Electrophilic and Nucleophilic Substitution : The aromatic nature of the thiadiazole ring allows for electrophilic substitutions at the C-5 position and nucleophilic substitutions at the C-2 position.

- Enzyme Inhibition : These compounds can inhibit enzymes critical for microbial survival and proliferation.

Biochemical Pathways

The biological activities of this compound are linked to several biochemical pathways:

- Antimicrobial Activity : It has shown effectiveness against various pathogens, including E. coli, Bacillus mycoides, and Candida albicans..

- Anticancer Properties : Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of gene expression .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Below is a summary of its activity against various microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| Bacillus mycoides | Inhibitory | |

| Candida albicans | Inhibitory |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HL-60 (leukemia).

- IC50 Values : Compounds related to this compound showed IC50 values ranging from 0.28 µg/mL to 19.5 µM against various cancer cell lines .

Case Studies

- Antitumor Activity : A study evaluated a series of thiadiazole derivatives and reported that certain compounds exhibited potent growth inhibition against MCF-7 cells through cell cycle arrest at the G2/M phase .

- Cytotoxic Assays : The cytotoxic effects were assessed using MTT assays across multiple cancer cell lines. Results indicated that this compound derivatives possess lower cytotoxic potential than established chemotherapeutics like doxorubicin but show promise for further optimization .

Q & A

Q. Optimization Considerations :

- Temperature control (60–80°C) improves cyclization efficiency.

- Excess alkylating agent (1.2–1.5 equivalents) ensures complete substitution .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–2.7 ppm, ester methyl at δ 3.7 ppm).

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and thiadiazole carbons at 160–165 ppm .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0442 for C₇H₉N₂O₂S₂) .

Infrared (IR) Spectroscopy :

Thin-Layer Chromatography (TLC) :

What are the key chemical reactions involving this compound, and how do its functional groups influence reactivity?

Answer:

The compound’s reactivity is governed by:

- Thiadiazole Ring : Electron-deficient due to nitrogen and sulfur atoms, enabling nucleophilic substitution at the sulfur or nitrogen sites .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acid derivatives .

Q. Common Reactions :

Hydrolysis :

- Acidic: Yields 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid.

- Basic (saponification): Forms carboxylate salts .

Nucleophilic Substitution :

- Thiol (-SH) groups displace the ester’s alkoxy group in the presence of thiols or amines .

How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

Answer:

Optimization strategies include:

Q. Methodological Adjustments :

- Use inert atmosphere (N₂/Ar) to avoid oxidation.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

What strategies are recommended for resolving contradictions in spectroscopic data between different studies on this compound?

Answer:

Data discrepancies often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Thiadiazole rings may exhibit keto-enol tautomerism, altering peak assignments .

Q. Resolution Strategies :

Cross-Validation : Compare data with computational models (DFT calculations for NMR shifts).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Purity Assessment : Conduct elemental analysis to confirm stoichiometry and rule out impurities .

What methodological approaches are used to investigate the biological activity of this compound derivatives?

Answer:

Enzyme Inhibition Assays :

Antimicrobial Screening :

- Broth microdilution against S. aureus and E. coli to determine MIC (Minimum Inhibitory Concentration) .

Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.